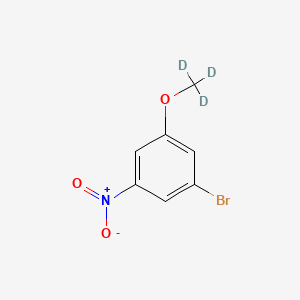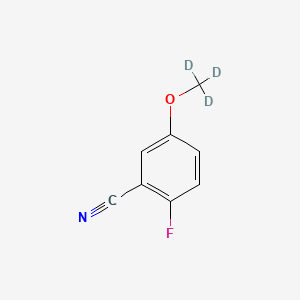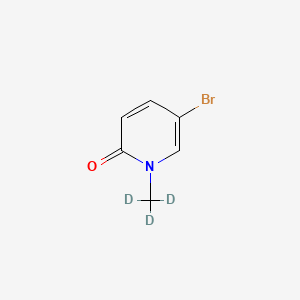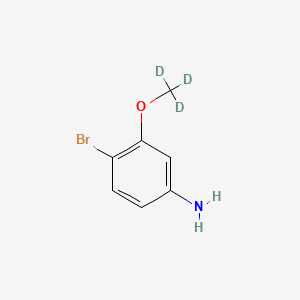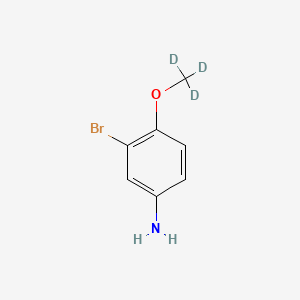
3-Bromo-4-(methoxy-d3)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(methoxy-d3)aniline is a brominated aniline derivative. This compound is characterized by the presence of a bromine atom at the third position and a trideuteriomethoxy group at the fourth position on the aniline ring. The incorporation of deuterium atoms can influence the compound’s chemical properties, making it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methoxy-d3)aniline typically involves the bromination of aniline derivatives followed by the introduction of the trideuteriomethoxy group. One common method includes:
Bromination: Aniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Trideuteriomethoxy Group: The brominated aniline is then reacted with a deuterated methoxy reagent under suitable conditions to introduce the trideuteriomethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(methoxy-d3)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products
Substitution: Various substituted aniline derivatives.
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Aminoaniline derivatives.
Coupling: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
3-Bromo-4-(methoxy-d3)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to the presence of deuterium.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(methoxy-d3)aniline involves its interaction with specific molecular targets. The presence of the bromine atom and the trideuteriomethoxy group can influence its binding affinity and reactivity with enzymes and receptors. The deuterium atoms can also affect the compound’s metabolic stability and rate of reaction, making it a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: Lacks the trideuteriomethoxy group, making it less useful in deuterium-related studies.
3-Bromo-4-methoxyaniline: Contains a methoxy group instead of a trideuteriomethoxy group, affecting its chemical properties and applications.
3-Bromo-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group, which significantly alters its reactivity and applications compared to the trideuteriomethoxy derivative.
Uniqueness
3-Bromo-4-(methoxy-d3)aniline is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it particularly valuable in studies involving isotope effects, metabolic stability, and reaction mechanisms.
Propriétés
IUPAC Name |
3-bromo-4-(trideuteriomethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUFTXMBONJQTC-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate;hydroxide](/img/structure/B8134987.png)
![[4-ethyl-2-[(1Z)-1-(4-ethyl-3,5-dimethylpyrrol-2-ylidene)ethyl]-3,5-dimethylpyrrol-1-yl]-difluoroborane](/img/structure/B8134992.png)
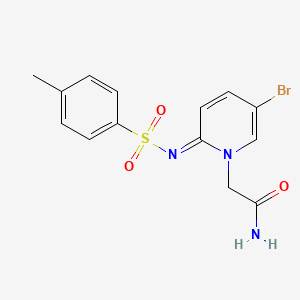
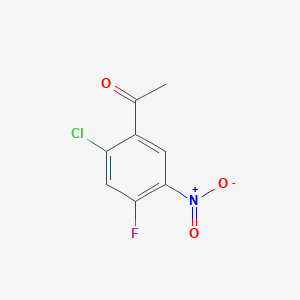

![(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride](/img/structure/B8135015.png)

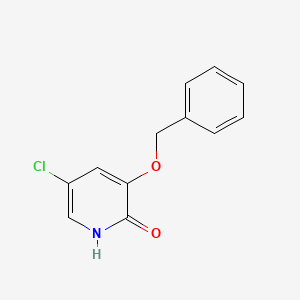
![[2-Fluoro-5-(methoxy-d3)phenyl]methanamine](/img/structure/B8135029.png)
